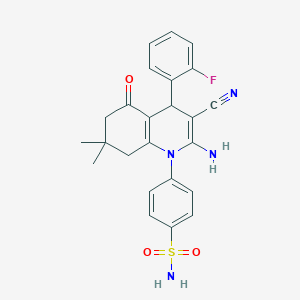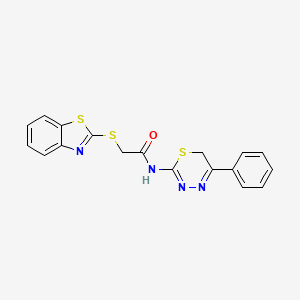![molecular formula C24H22N4O4 B11586544 (2E)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11586544.png)
(2E)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2E)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenol, pyrido[1,2-a]pyrimidine derivatives, and morpholine. The key steps in the synthesis may include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the dimethylphenoxy group: This step may involve nucleophilic substitution reactions.
Introduction of the morpholine moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Formation of the propenenitrile group: This step may involve condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenoxy and pyrimidine groups can be oxidized under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine
Due to its potential biological activity, the compound can be explored for use in pharmaceuticals. It may serve as a lead compound for drug discovery and development.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activity.
Phenoxy derivatives: Compounds with phenoxy groups may have similar chemical reactivity.
Morpholine derivatives: Compounds containing morpholine may have similar pharmacological properties.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and structural features, which may confer specific biological activity and chemical reactivity not found in other similar compounds.
Propriétés
Formule moléculaire |
C24H22N4O4 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(E)-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H22N4O4/c1-16-11-17(2)13-19(12-16)32-22-20(24(30)28-6-4-3-5-21(28)26-22)14-18(15-25)23(29)27-7-9-31-10-8-27/h3-6,11-14H,7-10H2,1-2H3/b18-14+ |
Clé InChI |
WBURYEKCCCEVQN-NBVRZTHBSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N4CCOCC4)C |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N4CCOCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate](/img/structure/B11586481.png)
![1'-(piperidin-1-ylmethyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B11586485.png)
![(5Z)-2-(3-methylphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586491.png)
![2-{4-Amino-6-[(E)-2-(3,4,5-trimethoxy-phenyl)-vinyl]-[1,3,5]triazin-2-yl}-phenol](/img/structure/B11586494.png)
![(5Z)-3-benzyl-5-({4-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11586503.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586515.png)

![2-methylpropyl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11586531.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide](/img/structure/B11586532.png)
![6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11586534.png)

![4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11586549.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11586556.png)
